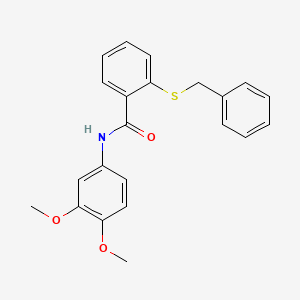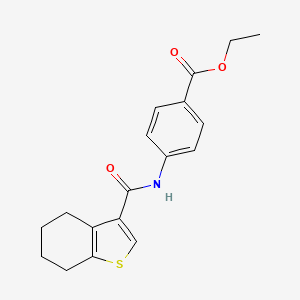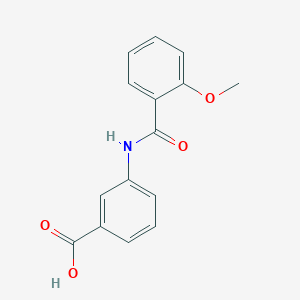![molecular formula C17H14ClN3O B5635171 4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5635171.png)
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
准备方法
The synthesis of 4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 1-(prop-2-en-1-yl)-1H-benzimidazole.
Reaction Conditions: The reaction between 4-chlorobenzoyl chloride and 1-(prop-2-en-1-yl)-1H-benzimidazole is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
化学反应分析
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
科学研究应用
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
作用机制
The mechanism of action of 4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects .
相似化合物的比较
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide can be compared with other benzimidazole derivatives, such as:
2-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: This compound has a similar structure but contains a pyridine ring instead of a benzimidazole ring.
4-chloro-N-[(Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide: This derivative has a different substituent on the benzimidazole ring, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties.
属性
IUPAC Name |
4-chloro-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-2-11-21-15-6-4-3-5-14(15)19-17(21)20-16(22)12-7-9-13(18)10-8-12/h2-10H,1,11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDZDPALWZYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)
![7-Phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5635111.png)
![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)
![(4Z)-4-[(3-METHYLPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5635126.png)
![1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5635127.png)
![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
![N-(2-METHOXYBENZYL)-N-[3-(TRIFLUOROMETHYL)BENZYL]AMINE](/img/structure/B5635138.png)

![1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5635153.png)

![N-methyl-3-morpholin-4-yl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine](/img/structure/B5635164.png)
![N-methyl-2-pyrazol-1-yl-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide](/img/structure/B5635176.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5635181.png)
